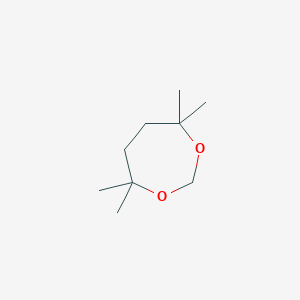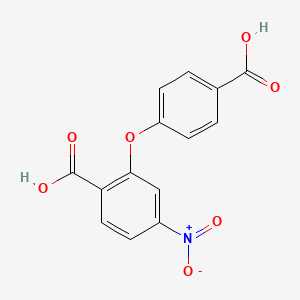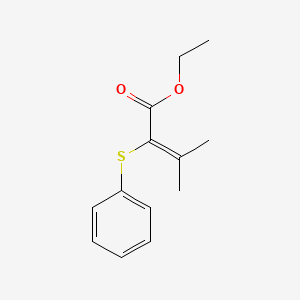
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is an organic compound that belongs to the class of enoate esters. This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a conjugated double bond. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, free radical bromination can be used for substitution reactions at the benzylic position .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate involves its interaction with molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium complexes, leading to the formation of new carbon–carbon bonds . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the phenylsulfanyl group.
Ethyl methyl sulfone: Contains a sulfone group instead of a sulfanyl group.
Enoate esters: A broader class of compounds with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
80539-02-2 |
|---|---|
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-phenylsulfanylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-4-15-13(14)12(10(2)3)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
Clave InChI |
QIUYFXLAAZMGAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


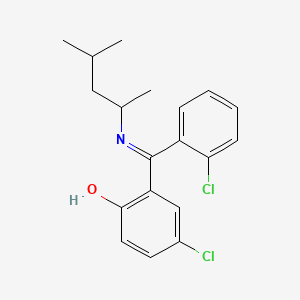





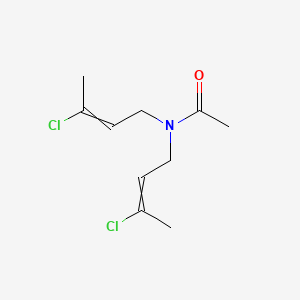
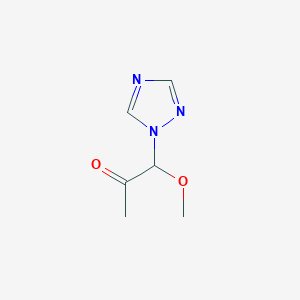
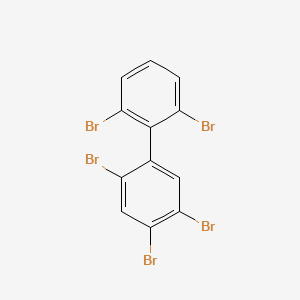
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)


